NK2 Receptor Binding Affinity: 946292-85-9 (Ki = 0.158 nM) vs. Nepadutant (Ki = 2.5 nM) and GR 159897 (Ki = 0.32 nM)
In displacement of [125I]neurokinin A from human NK2 receptors expressed in CHO-K1 cells, 946292-85-9 exhibits a Ki of 0.158 nM [1]. This represents approximately 16-fold higher affinity than the clinically evaluated peptide antagonist nepadutant (MEN 11420, Ki = 2.5 nM, measured under comparable conditions in CHO cells expressing human NK2 receptor) [2] and approximately 2-fold higher affinity than the non-peptide antagonist GR 159897 (Ki = 0.32 nM, measured by displacement of [125I]NKA or [3H]GR100679 from human NK2-transfected CHO cells) . The sub-200 pM affinity positions 946292-85-9 among the highest-affinity NK2 antagonists reported in curated databases.
| Evidence Dimension | NK2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.158 nM (pKi = 9.8) |
| Comparator Or Baseline | Nepadutant: Ki = 2.5 nM; GR 159897: Ki = 0.32 nM; Ibodutant: pKi = 10.1 (Ki ≈ 0.08 nM) |
| Quantified Difference | ~16-fold higher affinity vs. nepadutant; ~2-fold higher affinity vs. GR 159897; ~2-fold lower affinity vs. ibodutant |
| Conditions | Human NK2 receptor expressed in CHO-K1 cells; displacement of [125I]neurokinin A (target compound); nepadutant measured with [125I]NKA and [3H]SR 48968 in CHO cells; GR 159897 measured with [3H]GR100679 in hNK2-CHO cells |
Why This Matters
For researchers requiring maximal target engagement at low compound concentrations (e.g., in tissue bath pharmacology or in vivo studies where solubility limits dosing), the sub-200 pM affinity of 946292-85-9 offers a meaningful advantage over the clinically studied nepadutant (16-fold lower affinity) and a modest advantage over GR 159897.
- [1] BindingDB. BDBM50476231. Ki NK2 = 0.158 nM. Displacement of [125I]neurokinin A from human NK2 receptor expressed in CHO-K1 cells. Menarini Ricerche/ChEMBL. View Source
- [2] Catalioto RM, et al. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist. Br J Pharmacol. 1998;123(1):81-91. Ki = 2.5 nM (human NK2-CHO). View Source
